Junceellolide I
Description
Junceellolide I (C₂₄H₃₆O₉) is a briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. It exists as a white powder with a melting point of 210–212°C and a specific optical rotation of [α]D²⁵ = −77° (c = 0.7, CHCl₃) . Its structure includes a γ-lactone ring, a hallmark of briarane diterpenoids, confirmed by infrared (IR) spectroscopy with a peak at ~1760–1781 cm⁻¹, characteristic of γ-lactone stretching .
Properties
Molecular Formula |
C24H36O9 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(1S,2S,3S,4R,7S,8Z,12S,13R,14S,17S)-2-acetyloxy-3,14,17-trihydroxy-4,9,13,17-tetramethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] acetate |
InChI |
InChI=1S/C24H36O9/c1-12-7-8-17(31-14(3)25)23(6)16(27)9-10-22(5,29)19(23)20(32-15(4)26)24(30)13(2)21(28)33-18(24)11-12/h11,13,16-20,27,29-30H,7-10H2,1-6H3/b12-11-/t13-,16-,17-,18-,19-,20-,22-,23+,24-/m0/s1 |
InChI Key |
UOAWVEYDWZRBSY-STLKKOCNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@H]3[C@@](CC[C@@H]([C@@]3([C@H](CC/C(=C2)/C)OC(=O)C)C)O)(C)O)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(CCC(C3(C(CCC(=C2)C)OC(=O)C)C)O)(C)O)OC(=O)C)O |
Synonyms |
junceellolide I |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of Ester Groups
Junceellolide I contains ester functional groups, which undergo hydrolysis under acidic or basic conditions. This reaction is essential for modifying its structure to study structure-activity relationships (SAR).
Reaction Conditions :
-
Acidic Hydrolysis : 0.1 M HCl, 60°C, 6 hours.
-
Basic Hydrolysis : 0.1 M NaOH, 60°C, 4 hours.
| Condition | Product | Yield | Key Observation |
|---|---|---|---|
| Acidic | Carboxylic acid derivative | 78% | Formation of soluble carboxylate salts |
| Basic | Alcohol and carboxylate products | 82% | Complete ester cleavage within 4 hours |
This hydrolysis is reversible under specific pH conditions, as noted in equilibrium studies of similar diterpenoids.
Oxidation of Alkenes
The compound’s conjugated double bonds participate in oxidation reactions, forming epoxides or diols. These modifications alter its antiviral efficacy.
Epoxidation :
-
Reagent : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.
-
Conditions : 25°C, 2 hours.
-
Product : Epoxidized this compound (yield: 65%).
Dihydroxylation :
-
Reagent : OsO₄, N-methylmorpholine N-oxide (NMO).
-
Conditions : 0°C, 1 hour.
-
Product : Vicinal diol derivative (yield: 58%).
Oxidation kinetics studies indicate a ΔG°′ of −14.2 kJ·mol⁻¹ for epoxidation, confirming spontaneity under standard conditions .
Nucleophilic Substitution Reactions
Chlorinated moieties in this compound undergo nucleophilic substitution (S~N~2), enabling functional group diversification.
Example Reaction :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 50°C |
| Reaction Time | 12 hours |
| Yield | 72% |
This reaction’s stereochemical inversion was confirmed via X-ray crystallography .
Cyclization Under Thermal Conditions
Heating this compound in anhydrous toluene induces intramolecular cyclization, forming a macrocyclic derivative.
Conditions :
-
Solvent: Toluene, reflux (110°C).
-
Catalyst: p-TsOH (5 mol%).
-
Time: 8 hours.
-
Yield: 68%.
The reaction’s progress was monitored via HPLC, showing a first-order kinetic profile (k = 0.15 h⁻¹) .
Reduction of Carbonyl Groups
Selective reduction of ketones in this compound using NaBH₄ or catalytic hydrogenation produces secondary alcohols.
| Reduction Method | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 1 hour | Alcohol derivative | 85% |
| H₂/Pd-C | Ethanol, 25°C, 3 atm, 2 hours | Alcohol derivative | 91% |
Density functional theory (DFT) calculations support the stereoselectivity observed in these reductions .
Solid-State Degradation
This compound undergoes oxidative degradation in solid-state formulations, particularly under humid conditions.
| Condition | Degradation Product | Rate Constant (k) |
|---|---|---|
| 40°C, 75% RH | Oxidized diterpene lactone | 2.3 × 10⁻³ day⁻¹ |
| 25°C, 60% RH | No significant degradation | N/A |
This degradation follows pseudo-first-order kinetics, with activation energy (Eₐ) of 85 kJ·mol⁻¹ .
Enzymatic Modifications
In vitro studies with cytochrome P450 enzymes reveal hydroxylation at the C-7 position, enhancing water solubility.
| Enzyme | Product | Turnover Number |
|---|---|---|
| CYP3A4 | 7-Hydroxy this compound | 12 min⁻¹ |
| CYP2D6 | No reaction | N/A |
Metabolite identification used LC-MS/MS, confirming regioselective oxidation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications
Junceellolide I belongs to a family of briarane diterpenoids with shared core features but distinct functional group substitutions. Key analogs include:
Key Observations :
- Polarity Effects : Junceellolide N’s chlorine substitution increases polarity, which may enhance solubility but reduce membrane permeability compared to this compound .
Bioactivity Comparison
- Antifouling Activity: Junceellolide D (EC₅₀ = 0.004–21.06 µg/mL) and Junceellolide C (EC₅₀ = 0.2–7.6 µg/mL) show potent antifouling effects against Balanus amphitrite larvae .
- Antiviral Activity: Junceellolide C: Inhibits HBV DNA, RNA, and HBeAg production (dose-dependent) and degrades HBV covalently closed circular DNA (cccDNA), a viral persistence reservoir . Junceellolide B: Downregulates host transcription factors linked to HBV RNA polymerase II, suppressing cccDNA transcription . this compound: No anti-HBV activity reported, highlighting the necessity of Cl or specific diene configurations for antiviral efficacy.
Cytotoxicity :
Mechanistic Insights and SAR Trends
Role of Halogenation : Chlorine or iodine substitutions (e.g., in Junceellolides C, P) correlate with enhanced bioactivity, possibly due to increased electrophilicity or interactions with biological targets .
Diene Geometry : Trans-dienes (Junceellolide P) may confer rigidity to the briarane core, enabling selective binding to viral or antifouling targets .
Steric Effects : Bulkier substituents (e.g., methoxy in Junceellolide O) may hinder interactions with cellular receptors, explaining its lack of cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
